molecular formula C11H9N3O3S B8056565 CID 4067

CID 4067

Cat. No. B8056565
M. Wt: 263.27 g/mol
InChI Key: JARCFMKMOFFIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 4067 is a useful research compound. Its molecular formula is C11H9N3O3S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function in Cells : CID (Chemically Induced Dimerization) is a valuable tool for studying biological processes, offering control over protein function with precision and spatiotemporal resolution. It has been primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation : Development of PROTAC-CID (Proteolysis-Targeting Chimera-Based CID) platforms for inducible gene regulation and editing, with applications in human cells and mice. This system allows for fine-tuning gene expression and multiplex biological signals (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer for Protein Localization : A novel CID inducer, activated and deactivated by light, allows precise control of protein localization and interaction in living cells, useful for studying cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Applications in Cell Biology : CID techniques have solved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances have led to improved specificity and the ability to manipulate multiple systems orthogonally in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Barley : CID, in this context referring to Carbon Isotope Discrimination, has been applied as a selection criterion for improving water use efficiency and productivity in barley under various environmental conditions (Anyia et al., 2007).

  • Tandem Quadrupole Mass Spectrometry Applications : Selected Ion Fragmentation using Tandem Quadrupole Mass Spectrometry (SIFT QMS), leveraging CID, has applications in mixture analysis and structure elucidation (Yost & Enke, 1978).

properties

IUPAC Name

4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCFMKMOFFIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.